molecular formula C17H13ClN4 B12157521 7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12157521
M. Wt: 308.8 g/mol
InChI Key: IFKOAKBIMFPUFV-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild conditions and yields the desired product with high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts facilitate the synthesis under solvent-free conditions or in green solvents like ethanol, resulting in high yields and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of a chlorophenyl and phenyl group, which contributes to its distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C17H13ClN4

Molecular Weight

308.8 g/mol

IUPAC Name

7-(2-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H13ClN4/c18-14-9-5-4-8-13(14)16-10-15(12-6-2-1-3-7-12)21-17-19-11-20-22(16)17/h1-11,16H,(H,19,20,21)

InChI Key

IFKOAKBIMFPUFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4Cl

Origin of Product

United States

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